molecular formula C18H19NO3 B3981556 N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide

Cat. No. B3981556
M. Wt: 297.3 g/mol
InChI Key: YUFBKHBRUAOPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine family. MDMA is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been extensively studied for its potential therapeutic applications.

Mechanism of Action

MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and empathy. MDMA also activates the oxytocin system, which is responsible for social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of cortisol, a stress hormone, and can lead to dehydration and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

MDMA has several advantages for lab experiments, including its ability to increase social behavior and reduce fear. However, it also has several limitations, including its potential for neurotoxicity and the difficulty in controlling dosage and purity.

Future Directions

There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective forms of MDMA, such as MDMA-assisted therapy. Additionally, there is a need for further research on the long-term effects of MDMA use and its potential for harm.

Scientific Research Applications

MDMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. MDMA has been shown to increase empathy and reduce fear, which can be beneficial in the treatment of these disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(15-5-3-2-4-6-15)9-18(20)19-11-14-7-8-16-17(10-14)22-12-21-16/h2-8,10,13H,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBKHBRUAOPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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